methyl 4-[4-(3-methyl-1-piperidinyl)butoxy]benzoate oxalate
Overview
Description
Scientific Research Applications
Antiparasitic and Antimicrobial Applications
Studies on benzoic acid derivatives from Piper species highlight their antiparasitic and antimicrobial activities. For example, derivatives have shown significant trypanocidal and leishmanicidal effects, indicating potential uses in developing treatments for diseases caused by Trypanosoma and Leishmania parasites (Flores et al., 2008).
Insecticidal Activity
Research on the insecticidal properties of related compounds, such as methyl benzoate, has demonstrated potential as natural insecticides. Methyl benzoate showed insecticidal activity against pests, providing an alternative to chemical insecticides and indicating the relevance of similar esters in developing environmentally friendly pest control solutions (Zhu et al., 2019).
Photopolymerization and Material Science
Compounds with benzoate structures have been investigated for their roles in photopolymerization processes. For instance, nitroxide-mediated photopolymerization utilizing alkoxyamine derivatives with chromophore groups linked to the aminoxyl function showcases the application of such compounds in creating advanced materials with specific optical properties (Guillaneuf et al., 2010).
Drug Metabolism and Pharmacokinetics
The metabolism and disposition of drugs with complex structures, such as SB-649868, an orexin receptor antagonist, provide insights into how modifications in molecular structure can affect pharmacokinetic profiles, highlighting the importance of chemical derivatives in drug development (Renzulli et al., 2011).
Properties
IUPAC Name |
methyl 4-[4-(3-methylpiperidin-1-yl)butoxy]benzoate;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.C2H2O4/c1-15-6-5-12-19(14-15)11-3-4-13-22-17-9-7-16(8-10-17)18(20)21-2;3-1(4)2(5)6/h7-10,15H,3-6,11-14H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIHMBVNNKRENH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCCOC2=CC=C(C=C2)C(=O)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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